Proline, N-((2-chloroethyl)nitrosocarbamoyl)-, L-
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Overview
Description
Proline, N-((2-chloroethyl)nitrosocarbamoyl)-, L- is a compound belonging to the class of nitrosoureas, which are known for their alkylating properties. These compounds are primarily used in cancer treatment due to their ability to modify DNA covalently, leading to cell death. Proline, N-((2-chloroethyl)nitrosocarbamoyl)-, L- has shown promise in various scientific research applications, particularly in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Proline, N-((2-chloroethyl)nitrosocarbamoyl)-, L- involves the reaction of L-proline with 2-chloroethyl isocyanate and sodium nitrite under acidic conditions. The reaction typically proceeds as follows:
- L-proline is dissolved in an aqueous acidic solution.
- 2-chloroethyl isocyanate is added to the solution, resulting in the formation of an intermediate.
- Sodium nitrite is then added to the reaction mixture, leading to the formation of the final product .
Industrial Production Methods
Industrial production of Proline, N-((2-chloroethyl)nitrosocarbamoyl)-, L- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pH, and concentration of reagents, are optimized to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Proline, N-((2-chloroethyl)nitrosocarbamoyl)-, L- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Proline, N-((2-chloroethyl)nitrosocarbamoyl)-, L-, which can have different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other compounds.
Biology: Studied for its effects on cellular processes and its potential as a tool for studying DNA damage and repair mechanisms.
Medicine: Investigated for its anticancer properties, particularly in the treatment of brain tumors and leukemia.
Mechanism of Action
The mechanism of action of Proline, N-((2-chloroethyl)nitrosocarbamoyl)-, L- involves the generation of reactive intermediates that can alkylate DNA. This leads to the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately resulting in cell death. The compound also releases nitric oxide, which can further enhance its cytotoxic effects . The molecular targets include DNA and various proteins involved in DNA repair and cell cycle regulation .
Comparison with Similar Compounds
Proline, N-((2-chloroethyl)nitrosocarbamoyl)-, L- is unique among nitrosoureas due to its proline moiety, which can influence its biological activity and pharmacokinetic properties. Similar compounds include:
Carmustine (BCNU): A widely used nitrosourea for the treatment of brain tumors and multiple myeloma.
Lomustine (CCNU): Another nitrosourea used in the treatment of brain tumors and Hodgkin’s lymphoma.
Fotemustine: A nitrosourea used in the treatment of malignant melanoma and brain metastases.
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific clinical applications .
Properties
CAS No. |
80687-32-7 |
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Molecular Formula |
C8H12ClN3O4 |
Molecular Weight |
249.65 g/mol |
IUPAC Name |
(2S)-1-[2-chloroethyl(nitroso)carbamoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H12ClN3O4/c9-3-5-12(10-16)8(15)11-4-1-2-6(11)7(13)14/h6H,1-5H2,(H,13,14)/t6-/m0/s1 |
InChI Key |
KSJBRRBPOXIMQX-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)N(CCCl)N=O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)N(CCCl)N=O)C(=O)O |
Origin of Product |
United States |
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